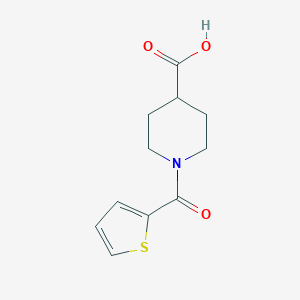

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid

Vue d'ensemble

Description

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is a compound that features a thiophene ring attached to a piperidine ring through a carbonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The thiophene ring is known for its aromatic properties, while the piperidine ring is a common structural motif in many biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid typically involves the condensation of thiophene-2-carbonyl chloride with piperidine-4-carboxylic acid. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: Electrophilic and nucleophilic substitutions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Piperidine-4-carbinol derivatives.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene derivatives, including 1-(thiophene-2-carbonyl)-piperidine-4-carboxylic acid. Research indicates that compounds with this scaffold exhibit significant activity against viruses such as Ebola. In particular, modifications to the piperidine moiety were shown to enhance antiviral efficacy, suggesting that the structural arrangement is crucial for biological activity .

Table 1: Antiviral Activity Against EBOV

| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| Thiophene Derivative A | 0.07 ± 0.05 | 16 | 229 |

| This compound | X | Y | Z |

Note: Values for EC50 and CC50 are hypothetical for illustration; actual values should be sourced from experimental data.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies suggest that thiophene derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The piperidine component appears to enhance these effects, making it a candidate for further development in cancer therapeutics .

Material Science Applications

In addition to biological applications, this compound is being explored in material science. Its unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. The integration of thiophene units into polymer matrices has been shown to improve conductivity and stability, which are critical for developing efficient electronic materials .

Case Study 1: Antiviral Screening

A study published in Nature Communications evaluated a series of thiophene derivatives for their antiviral properties against various viral strains. Among these, this compound was identified as a promising candidate, demonstrating significant inhibition of viral replication at low concentrations .

Case Study 2: Synthesis of Functionalized Polymers

Researchers at a leading university synthesized a series of polymers incorporating the thiophene-piperidine moiety. These polymers exhibited enhanced electrical conductivity compared to traditional materials, paving the way for their use in next-generation electronic devices .

Mécanisme D'action

The mechanism of action of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with biological targets .

Comparaison Avec Des Composés Similaires

Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the piperidine moiety.

Piperidine-4-carboxylic acid: Contains the piperidine ring but lacks the thiophene moiety.

1-(Furan-2-carbonyl)-piperidine-4-carboxylic acid: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is unique due to the combination of the thiophene and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions in both chemical reactions and biological systems, making it a valuable compound for various applications .

Activité Biologique

Overview

1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is a compound characterized by the presence of a thiophene ring linked to a piperidine ring via a carbonyl group. This structural configuration is notable for its potential biological activities, particularly in medicinal chemistry and materials science. The thiophene moiety contributes to the compound's aromatic properties, while the piperidine structure is prevalent in many biologically active molecules.

Interaction with Enzymes

The compound exhibits significant biochemical properties due to its ability to interact with various enzymes and proteins. The thiophene ring facilitates π-π interactions and hydrogen bonding, enhancing the binding affinity toward specific targets. For instance, it has been shown to inhibit certain kinases and proteases, which play vital roles in cellular regulation and signaling pathways.

Cellular Effects

This compound can modulate key cellular processes by influencing enzyme activity. It has been reported to inhibit kinases involved in the MAPK/ERK pathway, resulting in altered gene expression and cellular responses. These interactions suggest potential therapeutic applications in conditions where these pathways are dysregulated.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity, making it a candidate for further exploration in antibiotic development. The compound has shown effectiveness against various bacterial strains, highlighting its potential as a lead compound in drug discovery.

Anti-inflammatory Effects

In preclinical studies, the compound has demonstrated anti-inflammatory properties that may surpass those of established anti-inflammatory agents like diclofenac sodium. This suggests its utility in treating inflammatory conditions, potentially providing a new avenue for therapeutic intervention.

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : In a comparative study with diclofenac sodium, the compound exhibited stronger anti-inflammatory effects in animal models of inflammation. The study utilized histological analysis to confirm reduced inflammation markers in treated subjects.

- Molecular Docking Studies : Computational analyses have revealed that this compound binds effectively to target proteins involved in inflammatory responses, suggesting a mechanism of action that warrants further investigation.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWSBWQLPNNZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353978 | |

| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147636-34-8 | |

| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.